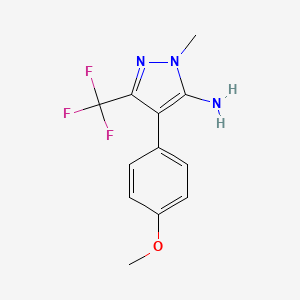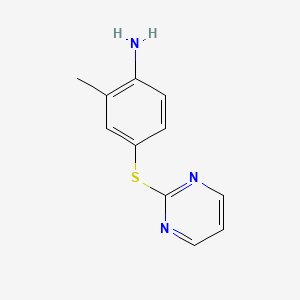
2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline
Overview
Description
“2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline” is a chemical compound with the CAS Number: 1155909-91-3 . It has a molecular weight of 217.29 . The IUPAC name for this compound is 2-methyl-4-(2-pyrimidinylsulfanyl)aniline .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11N3S/c1-8-7-9 (3-4-10 (8)12)15-11-13-5-2-6-14-11/h2-7H,12H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 217.29 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Synthesis and Molecular Structure
Synthesis Techniques : 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline derivatives have been synthesized through various chemical reactions, illustrating their structural versatility and potential for further chemical modifications (Wu, Chen, Wang, & Zhang, 2005).
Molecular Structure Analysis : Detailed studies of the molecular structures of these compounds reveal specific dihedral angles and conformations, which are crucial for understanding their potential interactions in biological systems (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021).
Biological and Chemical Applications
Insecticidal Activity : Some pyrimidine derivatives, including those related to this compound, have shown promising insecticidal properties. This suggests potential applications in agriculture and pest control (Wu et al., 2019).
Antimicrobial and Antitumor Properties : Various pyrimidine derivatives have been evaluated for their antimicrobial activities, and some have also been tested for potential antitumor properties, indicating their relevance in medical research (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017); (Edrees, Farghaly, El‐Hag, & Abdalla, 2010).
Chemoselective Reactions : These compounds are used in chemoselective reactions, highlighting their utility in complex chemical synthesis processes (Baiazitov et al., 2013).
Chemical Synthesis and Reactions
Novel Synthesis Methods : Research has focused on developing novel methods for synthesizing these compounds, often using microwave irradiation, which can be more efficient and environmentally friendly (Phoujdar et al., 2008).
Chemical Reactivity : Studies on the chemical reactivity of related compounds have provided insights into their potential applications in various chemical synthesis processes, including cross-coupling reactions (Quan et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2-methyl-4-pyrimidin-2-ylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-8-7-9(3-4-10(8)12)15-11-13-5-2-6-14-11/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQQDMCLEHUURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC2=NC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



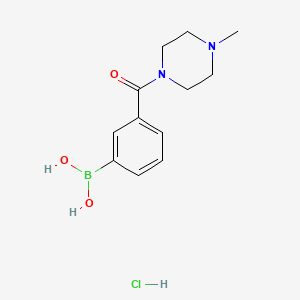
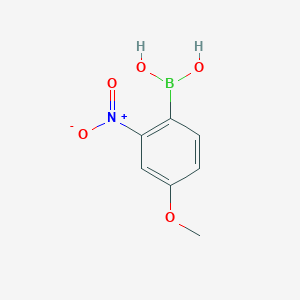
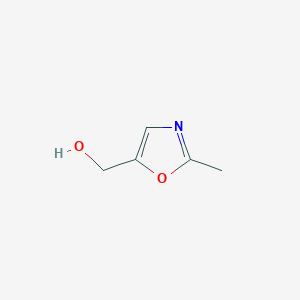
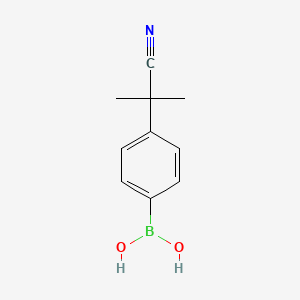
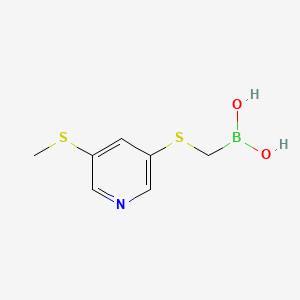
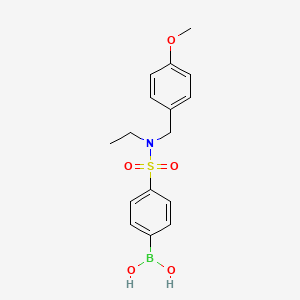
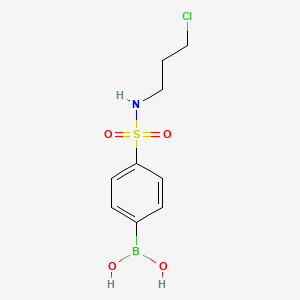
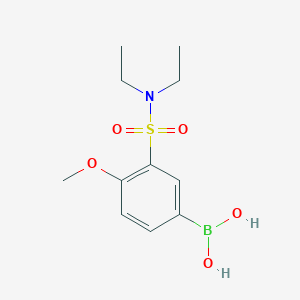

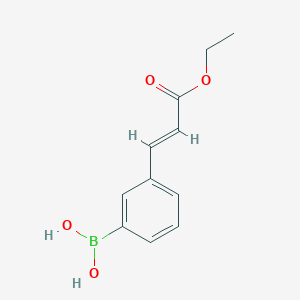

![(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride](/img/structure/B1418441.png)

